[(1-methyl-1H-pyrazol-5-yl)methyl][2-(morpholin-4-yl)ethyl]amine
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Overview
Description
[(1-methyl-1H-pyrazol-5-yl)methyl][2-(morpholin-4-yl)ethyl]amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound has shown promising results in the areas of medicinal chemistry, biochemistry, and pharmacology. In
Mechanism of Action
The mechanism of action of [(1-methyl-1H-pyrazol-5-yl)methyl][2-(morpholin-4-yl)ethyl]amine is not fully understood. However, it is believed to act by modulating the activity of certain enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to bind to certain receptors in the body, such as the dopamine D3 receptor.
Biochemical and Physiological Effects:
[(1-methyl-1H-pyrazol-5-yl)methyl][2-(morpholin-4-yl)ethyl]amine has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators in vitro and in vivo. It has also been shown to reduce pain and inflammation in animal models of arthritis. In addition, it has been shown to have anxiolytic and antidepressant-like effects in animal models.
Advantages and Limitations for Lab Experiments
[(1-methyl-1H-pyrazol-5-yl)methyl][2-(morpholin-4-yl)ethyl]amine has several advantages for lab experiments. It is relatively easy to synthesize and has good stability under normal laboratory conditions. It has also been shown to have low toxicity in animal models. However, one of the limitations of this compound is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Future Directions
There are several future directions for research on [(1-methyl-1H-pyrazol-5-yl)methyl][2-(morpholin-4-yl)ethyl]amine. One area of research could be to further explore its anti-inflammatory and analgesic properties and its potential as a drug candidate for the treatment of arthritis and other inflammatory diseases. Another area of research could be to study its effects on other receptors in the body and its potential as a drug candidate for the treatment of psychiatric disorders. Finally, further studies could be conducted to better understand its mechanism of action and its effects on various biochemical pathways in the body.
In conclusion, [(1-methyl-1H-pyrazol-5-yl)methyl][2-(morpholin-4-yl)ethyl]amine is a promising compound that has potential applications in various research fields. Its synthesis method is relatively straightforward, and it has been shown to have low toxicity in animal models. Further research is needed to fully understand its mechanism of action and its potential as a drug candidate for the treatment of various diseases.
Synthesis Methods
The synthesis of [(1-methyl-1H-pyrazol-5-yl)methyl][2-(morpholin-4-yl)ethyl]amine involves the reaction of 1-methyl-1H-pyrazol-5-ylmethanol with 2-(morpholin-4-yl)ethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions of temperature and pressure to obtain the desired product in high yield and purity.
Scientific Research Applications
[(1-methyl-1H-pyrazol-5-yl)methyl][2-(morpholin-4-yl)ethyl]amine has shown potential applications in various research fields. In medicinal chemistry, it has been studied for its anti-inflammatory and analgesic properties. In biochemistry, it has been used as a tool to study protein-ligand interactions. In pharmacology, it has been evaluated for its potential as a drug candidate for the treatment of various diseases.
properties
IUPAC Name |
N-[(2-methylpyrazol-3-yl)methyl]-2-morpholin-4-ylethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O/c1-14-11(2-3-13-14)10-12-4-5-15-6-8-16-9-7-15/h2-3,12H,4-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXDRKXXCPBJSBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)CNCCN2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(1-methyl-1H-pyrazol-5-yl)methyl][2-(morpholin-4-yl)ethyl]amine |
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